molecular formula C15H27N5O7 B12092998 H-Gly-DL-Glu-DL-Lys-Gly-OH

H-Gly-DL-Glu-DL-Lys-Gly-OH

Cat. No.: B12092998
M. Wt: 389.40 g/mol
InChI Key: CUVSTAMIHSSVKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

H-Gly-DL-Glu-DL-Lys-Gly-OH is a synthetic peptide composed of glycine, glutamic acid, and lysine Peptides like this one are often used in scientific research due to their ability to mimic natural biological processes and interactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Gly-DL-Glu-DL-Lys-Gly-OH typically involves the stepwise addition of protected amino acids. The process begins with the protection of the amino and carboxyl groups to prevent unwanted side reactions. Common protecting groups include carbobenzoxy (Cbz) and tert-butoxycarbonyl (Boc). The peptide bonds are formed using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst .

Industrial Production Methods

Industrial production of peptides like this compound often employs solid-phase peptide synthesis (SPPS). This method involves anchoring the C-terminal amino acid to a solid resin and sequentially adding protected amino acids. After the peptide chain is assembled, the protecting groups are removed, and the peptide is cleaved from the resin .

Chemical Reactions Analysis

Types of Reactions

H-Gly-DL-Glu-DL-Lys-Gly-OH can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield free thiols .

Scientific Research Applications

H-Gly-DL-Glu-DL-Lys-Gly-OH has several applications in scientific research:

Mechanism of Action

The mechanism of action of H-Gly-DL-Glu-DL-Lys-Gly-OH involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact mechanism depends on the context in which the peptide is used, such as inhibiting enzyme activity or mimicking natural ligands .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-Gly-DL-Glu-DL-Lys-Gly-OH is unique due to its specific sequence and the presence of both D- and L- amino acids, which can influence its stability and biological activity. This makes it a valuable tool for studying the effects of peptide structure on function .

Properties

IUPAC Name

4-[(2-aminoacetyl)amino]-5-[[6-amino-1-(carboxymethylamino)-1-oxohexan-2-yl]amino]-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27N5O7/c16-6-2-1-3-9(14(26)18-8-13(24)25)20-15(27)10(4-5-12(22)23)19-11(21)7-17/h9-10H,1-8,16-17H2,(H,18,26)(H,19,21)(H,20,27)(H,22,23)(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUVSTAMIHSSVKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(C(=O)NCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27N5O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.